

Application Note: Synthesis and Certification of Etilefrine Impurity D Reference Material

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Compound of Interest

Compound Name: Etilefrine Impurity D

CAS No.: 42146-10-1

Cat. No.: B601693

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Target Molecule: 2-[Benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone Hydrochloride

Pharmacopoeial Designation: Etilefrine EP Impurity D CAS: 55845-90-4 (Free Base) / 42146-10-1 (HCl Salt implied in contexts)

Introduction & Strategic Context

In the GMP manufacturing of Etilefrine Hydrochloride (an antihypertensive adrenergic agonist), the synthetic route often employs N-benzyl-N-ethylamine to prevent poly-alkylation, a common side reaction when using simple ethylamine. Impurity D is the immediate product of the coupling reaction between

-bromo-3-hydroxyacetophenone and the protected amine.

Consequently, Impurity D is classified as a Process Intermediate Impurity. Its presence in the final API indicates a failure in the subsequent catalytic hydrogenation step (which is responsible for both ketone reduction and hydrogenolytic debenzylation).

Why Synthesis is Required?

Commercial supplies of Impurity D are often expensive or chemically unstable as free bases. In-house synthesis provides:

- Supply Chain Independence: Immediate availability for HPLC method validation.

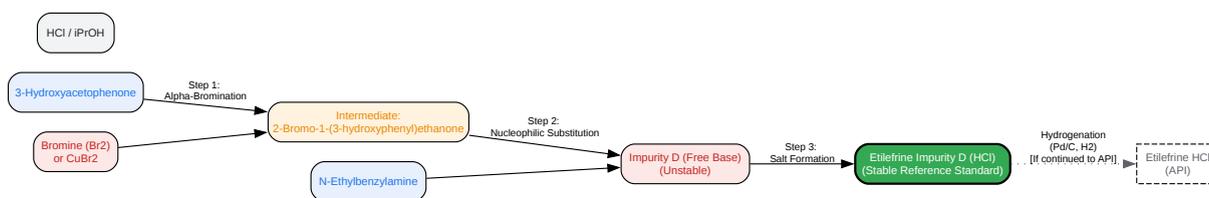
- Structural Confirmation: Access to intermediate precursors for elucidation of degradation pathways.
- Quality Control: Freshly prepared material avoids the oxidative degradation (quinone formation) common in aged phenolic samples.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is designed as a convergent 2-step protocol. We avoid direct bromination of the phenol without protection if possible, but for efficiency, we utilize the selective reactivity of the ketone alpha-position.

Synthetic Logic

- Electrophile Generation: 3-Hydroxyacetophenone is brominated to form the -bromoketone.
- Nucleophilic Substitution: The bulky N-benzyl-N-ethylamine attacks the alkyl halide. The benzyl group acts as a steric shield and a protecting group.
- Salt Formation: The resulting aminoketone is unstable (prone to polymerization); immediate conversion to the hydrochloride salt ensures long-term stability.



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Figure 1: Synthetic pathway for **Etilefrine Impurity D**, highlighting its position as a direct precursor to the API.

Detailed Experimental Protocols

Safety Pre-requisites

- -Bromoketones are potent lachrymators. All operations in Step 1 must be performed in a high-efficiency fume hood.
- Phenolic compounds can cause skin burns. Wear nitrile gloves and lab coats.

Step 1: Synthesis of 2-Bromo-1-(3-hydroxyphenyl)ethanone

Rationale: Direct bromination with elemental bromine can lead to ring bromination. Using Copper(II) Bromide (

) provides higher regioselectivity for the alpha-carbon.

Reagents:

- 3-Hydroxyacetophenone (13.6 g, 100 mmol)
- Copper(II) Bromide () (44.6 g, 200 mmol)
- Ethyl Acetate (EtOAc) (250 mL)
- Chloroform () (250 mL)

Procedure:

- Dissolve 3-hydroxyacetophenone in a 1:1 mixture of EtOAc and in a 1L round-bottom flask.

- Add

in one portion.
- Heat the mixture to reflux (approx. 70°C) with vigorous mechanical stirring.
- Monitor: The reaction typically completes in 3-5 hours. The black

will turn into white

precipitate.
- Cool to room temperature (RT) and filter off the copper salts through a Celite pad.
- Concentrate the filtrate under reduced pressure.
- Purification: Recrystallize the residue from diisopropyl ether/hexane.
 - Target Yield: ~75-80%
 - Appearance: Off-white to pale beige crystalline solid.

Step 2: Coupling to form Etilefrine Impurity D (Free Base)

Rationale: The reaction is exothermic. Low temperature prevents the formation of bis-alkylated side products. Excess amine acts as a scavenger for the HBr generated, or an auxiliary base () can be used.

Reagents:

- 2-Bromo-1-(3-hydroxyphenyl)ethanone (Step 1 product) (10.75 g, 50 mmol)
- N-Ethylbenzylamine (6.76 g, 50 mmol)
- Triethylamine (TEA) (6.0 g, 60 mmol) [Auxiliary Base]
- Tetrahydrofuran (THF) (anhydrous, 150 mL)

Procedure:

- Dissolve the bromoketone in THF (100 mL) and cool to 0-5°C in an ice bath.
- Mix N-ethylbenzylamine and TEA in THF (50 mL).
- Add the amine solution dropwise to the ketone solution over 30 minutes, maintaining temperature <10°C.
- Allow to warm to RT and stir for 4 hours.
- Work-up: Filter off the precipitated triethylamine hydrobromide salts.
- Concentrate the filtrate to obtain the crude free base as a viscous oil.
 - Critical Note: Do not store the free base. Proceed immediately to salt formation to prevent oxidation/dimerization.

Step 3: Hydrochloride Salt Formation & Crystallization

Rationale: The HCl salt stabilizes the molecule and allows for purification via crystallization, achieving the >98% purity required for Reference Standards.

Procedure:

- Dissolve the crude oil from Step 2 in minimal Ethanol (EtOH) (~30 mL).
- Cool to 0°C.
- Add 1.2 equivalents of HCl in Isopropanol (or concentrated aqueous HCl, though anhydrous is preferred for yield).
- Add Diethyl Ether () slowly until turbidity is observed.
- Store at -20°C overnight to induce crystallization.
- Filter the white solid, wash with cold ether, and dry under vacuum over

Analytical Characterization & Validation

To certify this material as a Reference Standard, it must meet the following criteria.

Data Summary Table

Test	Method	Acceptance Criteria	Expected Result
Identity	1H NMR (DMSO-d6)	Conforms to structure	Signals for benzyl (5H), ethyl (5H), phenol (4H), linker (2H).
Identity	MS (ESI+)	m/z = M+H	270.15 Da
Purity	HPLC (UV 220nm)	> 98.0% Area	Single peak, RT distinct from Etilefrine.
Counter-ion	Silver Nitrate Titration	11.0% - 12.0% Cl	~11.6% (Theoretical for HCl salt)

NMR Interpretation Guide (1H, 400 MHz, DMSO-d6)

- 10.2 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.2 - 7.6 ppm (m, 9H): Overlapping aromatic protons (5 from Benzyl group, 4 from Phenolic ring).
- 4.8 ppm (s, 2H):
(Alpha-methylene). Diagnostic singlet.
- 4.3 ppm (s, 2H):
(Benzylic methylene).
- 3.1 ppm (q, 2H):
(Ethyl methylene).

- 1.2 ppm (t, 3H):

(Ethyl methyl).

Note: In the HCl salt, the amine protons will be protonated, often appearing as a broad singlet around 9-10 ppm, and the methylene protons next to the nitrogen may shift downfield compared to the free base.

HPLC Method for Impurity Profiling

This method separates Impurity D from Etilefrine and Impurity B (Etilefrone).

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 μ m.
- Mobile Phase A: 0.1% Phosphoric Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 60% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: 220 nm.
- Retention Order: Etilefrine (Polar, elutes first) < Impurity B < Impurity D (Non-polar due to benzyl group, elutes late).

Storage and Stability

- Storage: Store at $+5^{\circ}\text{C} \pm 3^{\circ}\text{C}$ in amber vials.
- Hygroscopicity: The HCl salt is moderately hygroscopic. Equilibrate to room temperature before weighing.

References

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Sources

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